2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792677
InChI: InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11)
SMILES: COCC1=CN(N=N1)CC(=O)O
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC13792677

Molecular Formula: C6H9N3O3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid -

Specification

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
IUPAC Name 2-[4-(methoxymethyl)triazol-1-yl]acetic acid
Standard InChI InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11)
Standard InChI Key UYOOMSRFJDDZGP-UHFFFAOYSA-N
SMILES COCC1=CN(N=N1)CC(=O)O
Canonical SMILES COCC1=CN(N=N1)CC(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-[4-(methoxymethyl)triazol-1-yl]acetic acid, reflects its core structure: a 1,2,3-triazole ring substituted at the 1-position with an acetic acid group and at the 4-position with a methoxymethyl moiety. Key structural identifiers include:

  • SMILES Notation: COCC1=CN(N=N1)CC(=O)O

  • InChIKey: UYOOMSRFJDDZGP-UHFFFAOYSA-N

  • Canonical SMILES: COCC1=CN(N=N1)CC(=O)O

The presence of both polar (carboxylic acid, methoxy) and nonpolar (triazole ring) groups confers amphiphilic properties, enhancing its solubility in polar solvents like water and ethanol. X-ray crystallography data are unavailable, but computational models predict a planar triazole ring with the methoxymethyl and acetic acid groups adopting orthogonal orientations to minimize steric hindrance .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically follows a multi-step protocol involving click chemistry for triazole formation. A representative pathway includes:

  • Formation of the Methoxymethyl Azide: Methoxymethyl chloride reacts with sodium azide to yield methoxymethyl azide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide undergoes CuAAC with propiolic acid to form the 1,4-disubstituted triazole core .

  • Hydrolysis: Ester intermediates are hydrolyzed to the carboxylic acid using aqueous HCl or NaOH .

A modified approach reported by Shakir et al. (2017) involves cyclizing 2-((4-hydroxy-3,5-dimethoxybenzyl)oxy)acetohydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate reflux to form triazolo-thiadiazine hybrids . While this method targets analogs, it underscores the versatility of triazole synthesis for functionalization.

Physicochemical Properties

Experimental and computed physicochemical data are summarized below:

PropertyValue/DescriptionSource
Molecular Weight171.15 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, methanol, water
LogP (Octanol-Water)-0.34 (Predicted)
pKa (Carboxylic Acid)~2.5 (Estimated)

The low LogP value indicates hydrophilic character, aligning with its solubility profile. Stability studies suggest decomposition above 150°C, necessitating storage at 2–8°C.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Target Identification: Molecular docking studies could predict interactions with enzymes like cyclooxygenase or NADPH oxidase.

  • Synthetic Scalability: Optimizing CuAAC conditions for industrial-scale production remains unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator